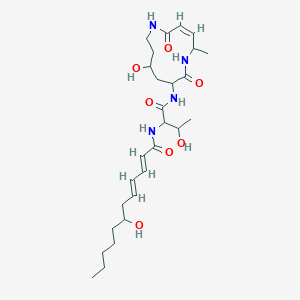

Glidobactin E

Description

Properties

CAS No. |

119259-74-4 |

|---|---|

Molecular Formula |

C27H44N4O7 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

(2E,4E)-7-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |

InChI |

InChI=1S/C27H44N4O7/c1-4-5-7-10-20(33)11-8-6-9-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8-9,12-14,18-22,25,32-34H,4-5,7,10-11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-9+,14-13- |

InChI Key |

DCOUSTGIABFBAL-OGGIDZFNSA-N |

SMILES |

CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |

Isomeric SMILES |

CCCCCC(C/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |

Canonical SMILES |

CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |

Synonyms |

glidobactin E |

Origin of Product |

United States |

Natural Bioproduction and Isolation of Glidobactin E and Analogues

Microbial Sources of Glidobactin-Producing Organisms

Several bacterial species have been identified as producers of glidobactins. These microorganisms, found in diverse environments, synthesize these complex natural products.

Polyangium brachysporum

The glidobactin family of antibiotics was initially discovered and isolated from the fermentation broth of a gliding bacterium identified as Polyangium brachysporum sp. nov. K481-B101. This strain, isolated from a soil sample in Greece, was the first known source of these antitumor compounds. Further research led to the isolation of minor components of the glidobactin complex, including Glidobactins D, E, F, G, and H, from this bacterium. However, subsequent phylogenetic analysis of the 16S rRNA gene sequence led to the reclassification of strain DSM 7029 (also known as K481-B101) from Polyangium brachysporum to Schlegelella brevitalea.

Photorhabdus asymbiotica

Photorhabdus asymbiotica, a bacterium with a unique lifestyle as both a symbiont and a pathogen, is another known producer of glidobactins. Genomic analysis of P. asymbiotica ATCC43949 revealed a biosynthetic gene cluster similar to the one responsible for glidobactin production. Culturing this bacterium in specific liquid media and even within live crickets has led to the production and isolation of glidobactin A and other related compounds like luminmycins A and D. This highlights the bacterium's ability to produce these cytotoxic compounds under specific environmental conditions.

Schlegelella brevitalea DSM 7029

Originally misidentified as Polyangium brachysporum, the bacterial strain DSM 7029 is a significant producer of glidobactins. Isolated from a soil sample in Greece, this strain is now correctly classified as Schlegelella brevitalea. It belongs to the order Burkholderiales. The complete genome of this strain has been sequenced, confirming its capacity for producing these complex natural products. S. brevitalea DSM 7029 has also been utilized as a heterologous host for the production of other valuable compounds.

Photorhabdus laumondii

The entomopathogenic bacterium Photorhabdus laumondii harbors a biosynthetic gene cluster (BGC) homologous to the one responsible for glidobactin synthesis. However, this gene cluster is typically silent under standard laboratory conditions. Activation of this silent BGC, either in the native host or through heterologous expression in Escherichia coli, has been shown to produce a diverse range of glidobactin-like natural products (GLNPs). This discovery has opened avenues for generating new GLNPs through genetic engineering. Research has also confirmed the production of glidobactin A by Photorhabdus luminescens subsp. laumondii TT01 after heterologous expression of its syrbactin-like gene cluster.

Burkholderia Strains

The order Burkholderiales, to which Schlegelella brevitalea belongs, contains several species with the genetic potential to produce glidobactins. Homologous gene clusters for glidobactin synthesis have been identified in various Burkholderia species, including the human pathogens Burkholderia pseudomallei and B. oklahomensis. A disrupted gene cluster has also been found in Burkholderia mallei. The presence of these gene clusters suggests that a wider range of Burkholderia bacteria may be capable of producing glidobactin-like compounds.

Challenges in Isolation and Low Natural Abundance of Minor Glidobactin Components

The isolation of glidobactins, particularly the minor analogs like Glidobactin E, presents significant challenges. A primary difficulty is the low natural abundance of these compounds.

Natural products often exist in complex mixtures with other structurally similar compounds, making their separation and purification a tedious process. Standard purification techniques like chromatography can be costly and time-consuming, especially when dealing with small quantities of the target molecule. The recovery of valuable material can be low due to irreversible adsorption on solid supports used in chromatography.

Furthermore, many biosynthetic gene clusters responsible for producing these compounds are "silent" or expressed at very low levels under typical laboratory conditions. This is a significant bottleneck in their discovery and production. For instance, the glidobactin BGC in Photorhabdus laumondii is not expressed under standard lab conditions. The production of glidobactins by Photorhabdus asymbiotica was also found to be suppressed under a variety of common laboratory culture conditions.

Overcoming these challenges often requires innovative approaches such as:

Targeted activation of silent BGCs: This can be achieved through genetic engineering of the native producer or by expressing the gene cluster in a more amenable heterologous host.

Optimization of culture conditions: Modifying fermentation media and conditions can sometimes induce the production of otherwise silent metabolites.

Advanced purification techniques: Methods like counter-current chromatography can offer better recovery and purity of sensitive and low-abundance compounds.

The inherent challenges in isolating minor glidobactin components underscore the complexity of natural product research and the need for sophisticated strategies to access these rare but potentially valuable molecules.

Data Tables

Table 1: Microbial Sources of Glidobactins

| Microbial Species | Strain(s) | Key Findings |

| Polyangium brachysporum | K481-B101 (later reclassified) | Initial discovery and isolation of glidobactins A, B, and C, as well as minor components D-H. |

| Photorhabdus asymbiotica | ATCC43949 | Produces glidobactin A and luminmycins in specific media and in vivo (crickets). |

| Schlegelella brevitalea | DSM 7029 (formerly P. brachysporum K481-B101) | Confirmed producer of glidobactins; genome sequenced. |

| Photorhabdus laumondii | TTO1 | Contains a silent biosynthetic gene cluster for glidobactin-like compounds, which can be activated. |

| Burkholderia species | B. pseudomallei, B. oklahomensis | Harbor homologous gene clusters for glidobactin synthesis. |

Methodologies for Detection and Enrichment of Electrophilic Glidobactins

The detection and enrichment of electrophilic natural products like glidobactins from complex biological extracts present a significant challenge, primarily due to their low production levels under standard laboratory conditions. Their inherent reactivity, which is key to their biological function, can also lead to instability and difficulty in isolation. To overcome these hurdles, specialized methodologies have been developed that exploit the electrophilic nature of these compounds for their selective detection and enrichment. These techniques are crucial for discovering novel glidobactin analogues and for studying their biosynthesis and biological roles.

Reactivity-Guided Detection and Enrichment

A prominent strategy for identifying elusive electrophilic natural products is reactivity-guided screening. This approach utilizes chemical probes that selectively react with the electrophilic functional groups present in compounds like glidobactins.

Thiol-Based Probes:

One method involves the use of carefully designed thiol probes. These probes typically contain a nucleophilic thiol group that mimics cellular targets and reacts with electrophiles such as the β-lactone or α,β-unsaturated carbonyl moieties found in some bioactive compounds. To facilitate detection, these probes are often tagged with a chromophore for UV visibility and a unique isotopic signature (e.g., bromine or chlorine) for conspicuous detection by mass spectrometry (MS). For instance, a cysteine-based probe can chemoselectively label enone-, β-lactam-, and β-lactone-containing natural products. This labeling process creates derivatives with enhanced visibility in liquid chromatography-mass spectrometry (LC/MS) analyses, aiding in the identification and subsequent isolation of previously "hidden" metabolites from crude extracts.

Azide-Based Enrichment:

A particularly effective method for the enrichment of glidobactins involves the use of azide (B81097) as a nucleophile, followed by solid-phase capture. This technique has been successfully applied to detect glidobactins in the supernatant of Photorhabdus cultures, where they were not previously found under standard conditions. The process involves two key steps:

Azidation: The crude extract is treated with an azide-containing reagent. The azide ion acts as a nucleophile, reacting with electrophilic sites in the natural products, such as epoxides or α,β-unsaturated enones, to form an azidated derivative.

Solid-Phase Enrichment: The azidated extract is then passed through a cleavable azide-reactive resin (CARR). The resin selectively captures the azide-tagged molecules. After washing away non-reactive components of the extract, the enriched electrophilic compounds can be cleaved from the resin for analysis.

This enrichment strategy significantly lowers the detection limit, enabling the identification of compounds present at very low concentrations. For example, the detection limit for glidobactin A in Luria-Bertani (LB) medium using this method was determined to be approximately 10 µg/L. Using this approach, researchers successfully identified glidobactin A, cepafungin I, and luminmycin D in Photorhabdus extracts.

Table 1: Reactivity-Guided Methodologies for Electrophilic Natural Products

| Methodology | Probe/Reagent | Principle | Application Example | Reference(s) |

|---|---|---|---|---|

| Thiol-Probe Labeling | Cysteine or Thiophenol probes with UV/MS tags | Chemoselective labeling of electrophilic functional groups (e.g., enones, β-lactones) to create derivatives with enhanced UV and MS detection properties. | Detection of various electrophilic natural products like parthenolide (B1678480) and salinosporamide in complex extracts. | , |

| Azide-Reactive Resin Enrichment | Azide nucleophile and Cleavable Azide-Reactive Resin (CARR) | Two-step process: 1) Nucleophilic addition of azide to electrophilic compounds. 2) Solid-phase capture and enrichment of the azide-tagged molecules. | Detection of glidobactins A, cepafungin I, and luminmycin D in Photorhabdus extracts at concentrations as low as 10 µg/L. | , |

Competitive Metabolite Profiling

Another powerful technique for identifying specific types of bioactive compounds is competitive metabolite profiling. This method is particularly useful for discovering enzyme inhibitors from natural sources. For the glidobactins, which are known proteasome inhibitors, a competitive profiling strategy using a chemical probe based on syringolin A (SylA), another proteasome inhibitor, has been employed.

The process involves:

Fractionating a crude metabolite extract using high-performance liquid chromatography (HPLC).

Incubating these fractions with the proteasome and a fluorescently-tagged proteasome inhibitor probe (e.g., SylP, a syringolin-based probe).

Active compounds in the fractions compete with the probe for binding to the proteasome's active sites. This competition leads to a decrease in the fluorescent signal.

The fractions that show a significant reduction in fluorescence are identified as containing potential proteasome inhibitors.

These active fractions are then subjected to further rounds of purification and structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. This activity-guided fractionation allowed for the successful isolation and identification of glidobactin A and glidobactin C from the producing strain Burkholderia DSM7029.

Table 2: Analytical Techniques for Glidobactin Characterization

| Analytical Technique | Purpose | Details | Reference(s) |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS/MS) | Structural Elucidation & Identification | Provides accurate mass data to determine molecular formulas. Comparative MS/MS fragmentation analysis is critical for identifying variations in low-yield derivatives. | , |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Used to determine the precise chemical structure of the isolated compounds. | , |

| High-Performance Liquid Chromatography (HPLC) | Purification & Purity Confirmation | Used for the fractionation of crude extracts and to confirm the purity of the isolated compounds, often in combination with UV-Vis spectroscopy. | , |

These advanced detection and enrichment strategies are indispensable for exploring the chemical diversity of glidobactins and other electrophilic natural products, paving the way for the discovery of new therapeutic leads.

Synthetic and Chemoenzymatic Strategies for Glidobactin E and Analogues

Total Synthesis Approaches to the Glidobactin Scaffold

The total synthesis of the glidobactin scaffold is a significant challenge due to the presence of a 12-membered macrolactam, multiple stereocenters, and unique non-proteinogenic amino acid residues.

Macrocyclization Strategies

A critical step in the synthesis of the glidobactin core is the formation of the 12-membered macrocycle. Various macrocyclization strategies have been explored, with macrolactamization being a common approach. pnas.org

One of the earliest total syntheses of a related compound, glidobactin A, utilized a macrolactamization strategy. pnas.orgchemrxiv.orgnih.gov This involved the formation of an amide bond between the carboxylic acid of the N-terminal amino acid and the amine of the C-terminal amino acid of a linear peptide precursor. However, this crucial ring-closing step often proceeds with low to moderate yields. For instance, the macrolactamization to form the glidobactin A core via a pentafluorophenyl ester of a linear dipeptide was achieved in a 20% yield. nih.govacs.org An alternative approach involving amide formation between the lysyl α-carboxylic acid and the alanyl α-amine resulted in a much lower yield of 2.3%. acs.org

More recent synthetic efforts have explored other macrocyclization techniques, including ring-closing metathesis (RCM). pnas.org For the synthesis of syringolin A, a structurally related natural product, an RCM-based strategy was successfully employed to generate the 3,4-dehydrolysine residue during the ring closure. pnas.org This highlights the potential of RCM as a powerful tool for constructing the macrocyclic core of glidobactin and its analogues.

Stereoselective Synthesis of Key Precursors

The stereocontrolled synthesis of the unique amino acid components of glidobactin E is paramount for a successful total synthesis. A key precursor is the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine. nih.gov

The first total synthesis of glidobactin A required a 12-step sequence to prepare a suitably protected (2S,4S)-4-hydroxylysine from L-malic acid. acs.org This lengthy synthesis underscores the difficulty in accessing this crucial building block. More recent approaches have focused on developing more concise and efficient routes. beilstein-journals.org

Another critical precursor is the 4(S)-amino-2(E)-pentenoic acid moiety, which also requires careful stereoselective synthesis. nih.gov The development of robust and scalable methods for producing these key precursors in high enantiomeric purity remains an active area of research.

Derivatization from Shared Intermediates (e.g., Hydroxylysine)

The use of common intermediates, such as protected hydroxylysine derivatives, provides a divergent platform for the synthesis of various glidobactin analogues. By modifying the fatty acid side chain or other parts of the molecule while keeping the core structure intact, chemists can generate a library of related compounds.

The synthesis of glidobactin A provides a template for accessing other glidobactins. The 21-step synthesis involves the initial preparation of (2S,4S)-4-hydroxylysine, followed by peptide coupling and macrocyclization. This core scaffold can then be acylated with different fatty acid chains to produce a variety of glidobactin analogues.

Semi-Synthetic Modifications of Glidobactin Structures

Semi-synthetic approaches, starting from naturally produced glidobactins, offer a more direct route to new analogues. These methods involve the chemical modification of the parent natural product to introduce new functional groups or alter existing ones.

Early structure-activity relationship (SAR) studies on glidobactins involved the preparation of several derivatives through semi-synthesis. nih.govrsc.org These studies demonstrated that modifications to the fatty acid tail could significantly impact the biological activity of the compounds. nih.gov For example, early research with semi-synthetic glidobactin analogs showed that C12 lipid tails resulted in the highest antifungal and antitumor activity. researchgate.net

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the selectivity of enzymes with the versatility of chemical synthesis to access complex molecules like this compound. nsf.govnih.gov This approach can significantly shorten synthetic routes and improve stereocontrol.

A key breakthrough in the chemoenzymatic synthesis of glidobactins was the identification and characterization of GlbB, a lysine (B10760008) 4-hydroxylase from the glidobactin biosynthetic gene cluster. nih.govresearchgate.net This Fe/αKG-dependent dioxygenase selectively hydroxylates L-lysine at the C4 position with excellent regio- and diastereoselectivity. nih.gov The use of GlbB allows for the efficient, gram-scale production of the crucial (2S,4S)-4-hydroxylysine precursor.

This enzymatic step has been integrated into a chemoenzymatic total synthesis of cepafungin I, a closely related analogue of this compound. chemrxiv.orgresearchgate.net This strategy significantly reduces the number of steps required compared to a purely chemical synthesis. The enzymatic hydroxylation of L-lysine lays the foundation for developing efficient chemoenzymatic routes to this compound and a wide range of its analogues. nih.gov

Late-Stage Diversification Strategies for Structural Analogue Generation

Late-stage diversification is a valuable strategy for rapidly generating a library of analogues from a common advanced intermediate or the natural product itself. researchgate.net This approach is particularly useful for exploring the structure-activity relationships of complex molecules like this compound.

Biocatalysis offers a powerful tool for the late-stage diversification of natural products. frontiersin.org Enzymes can introduce modifications at specific positions on the glidobactin scaffold with high selectivity, which can be challenging to achieve with traditional chemical methods. For example, the flexible substrate specificity of the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery involved in glidobactin biosynthesis can be exploited to generate new analogues. nih.gov

Chemical methods can also be employed for late-stage diversification. For instance, modifications to the N-terminal fatty acid chain can be achieved by deacylation of the natural product followed by re-acylation with different acyl groups. nih.gov This allows for the systematic exploration of how the length and saturation of the lipid tail affect the biological activity of this compound. researchgate.net

Structure Activity Relationship Sar of Glidobactin E and Its Analogues

Macrocyclic Core Modulations and Their Impact on Activity

The 12-membered macrolactam core, formed from a side chain-cyclized lysine (B10760008) residue, is fundamental to the inhibitory mechanism of all syrbactins. This ring contains an α,β-unsaturated amide moiety that acts as a Michael acceptor. This electrophilic "warhead" is crucial for the compound's function, as it forms an irreversible covalent ether bond with the N-terminal threonine hydroxyl group (Thr1Oγ) in the active sites of proteasome subunits. Studies have shown that reduction of the double bond within this reactive moiety completely abolishes the biological activity of glidobactin.

Another critical feature of the glidobactin and cepafungin macrocycle is the hydroxylation at the C4 position of the lysine residue. The specific regio- and stereochemistry of this hydroxyl group are considered critical for potent proteasome inhibition. Analogues lacking this feature, such as epi-4-OH cepafungin, were found to be nearly inactive. Interestingly, the macrocyclic core structure of glidobactins and Syringolin B appears to prevent binding to the caspase-like (β1) active site of the proteasome, a selectivity not observed with the Syringolin A macrocycle.

Role of the Aliphatic Tail in Binding Affinity and Selectivity

The presence and configuration of double bonds within the fatty acid tail are vital for high inhibitory potency. Glidobactins naturally feature a 2(E),4(E)-diene fatty acid chain, which contributes significantly to their proteasome inhibition. Research on cepafungin analogues demonstrated that saturating the fatty acid fragment leads to a substantial (approximately 14-fold) decrease in β5 subunit inhibition, highlighting the importance of unsaturation for potent activity.

The length of the lipophilic tail directly influences the degree of proteasome inhibition. Longer aliphatic tails, as seen in glidobactins and cepafungins, result in greater proteasome inhibition in vitro compared to the shorter tails of natural syringolins. This is attributed to enhanced hydrophobic interactions with a distal pocket on the proteasome's β6 subunit. For example, Glidobactin C, which possesses two additional methylene (B1212753) groups in its tail compared to Glidobactin A, exhibits improved cell permeability and potent synergistic inhibition of the β2 and β5 proteasome subunits. Conversely, analogues with significantly shorter tails show poor binding affinity.

Terminal branching of the aliphatic tail can significantly enhance binding affinity. The most striking example is the comparison between Glidobactin A and Cepafungin I. These molecules share an identical macrolactam core, but Glidobactin A has a linear fatty acid tail while Cepafungin I has a terminally branched isopropyl group. This seemingly minor difference results in an approximately five-fold improvement in β5-subunit inhibition for Cepafungin I. Crystal structure analysis reveals that the branched isopropyl group of Cepafungin I is stabilized within a lipophilic pocket through strong van der Waals interactions, accounting for its superior potency.

| Modification | Example Analogue | Effect on Activity | Rationale | Reference |

|---|---|---|---|---|

| Saturation | Saturated Cepafungin Analogue (39) | ~14-fold decrease in β5 inhibition | The 2(E),4(E)-diene system is critical for optimal potency. | |

| Chain Length | Glidobactin C vs. Glidobactin A | Increased cell permeability and potent β2/β5 co-inhibition | Longer tail enhances hydrophobic interactions and membrane penetration. | |

| Terminal Branching | Cepafungin I vs. Glidobactin A | ~5-fold increase in β5 inhibition | Branched isopropyl group fits optimally into a hydrophobic pocket, increasing binding stabilization. |

Influence of Side Chain Modifications on Biological Activity and Permeability

The side chain in glidobactins consists of an L-threonine residue that links the macrocyclic core to the aliphatic tail. Early studies showed that replacing this L-threonine with other amino acids greatly reduced activity. However, more recent research indicates that the S3 subsite of the proteasome can tolerate larger hydrophobic residues in place of the threonine, which can even improve binding affinity. For instance, replacing the threonine with a phenylalanine residue in a syringolin analogue was found to increase β5 inhibition 15-fold, likely through improved binding at the hydrophobic S3 pocket. The combination of modifications to the side chain and the aliphatic tail can also significantly enhance cell permeability, leading to analogues with low-nanomolar cytotoxicity in cancer cell lines.

Comparative SAR Studies with Other Syrbactin Family Members (e.g., Syringolins, Cepafungins, Luminmycins)

Comparing the SAR of glidobactins with other syrbactin family members underscores the critical role of each structural component.

Glidobactins vs. Cepafungins : These two subfamilies share an identical 4-hydroxy-lysine macrolactam core and threonine linker but differ in their fatty acid tails. The superior potency of Cepafungin I over Glidobactin A demonstrates the significant advantage conferred by a terminally branched aliphatic tail.

Glidobactins vs. Luminmycins : Luminmycin A is essentially a 10-deoxy derivative of Glidobactin A, meaning it lacks the hydroxyl group on the macrocyclic lysine residue. The presence of this hydroxyl group in glidobactins is critical for high-potency inhibition.

Glidobactins vs. Syringolins : This comparison reveals key differences in both the macrocycle and the side chain/tail. Syringolins often feature a 3,4-dehydrolysine in their macrocycle and have a much shorter side chain composed of a ureido-linked dipeptide (e.g., valine-valine) instead of a long fatty acid tail. The long, lipophilic tail of glidobactins is the primary reason for their much higher inhibitory potency compared to natural syringolins. However, the syringolin A macrocycle allows for inhibition of the β1 subunit, an activity the glidobactin core prevents. Synthetic hybrids, such as a syringolin A core with a glidobactin-like lipid tail (SylA-GlbA), have been created and shown to be among the most potent syrbactin-based inhibitors, demonstrating the synergistic potential of combining structural features from different family members.

| Family | Macrocyclic Core | Side Chain Linker | Acyl Tail | Key SAR Implication | Reference |

|---|---|---|---|---|---|

| Glidobactins | 12-membered, (S)-4-OH-Lysine | L-Threonine | Long, linear unsaturated fatty acid | Potent β5/β2 inhibition; long tail enhances potency over syringolins. | |

| Cepafungins | 12-membered, (S)-4-OH-Lysine | L-Threonine | Long, branched unsaturated fatty acid | Terminal branching significantly increases binding affinity and potency over glidobactins. | |

| Luminmycins | 12-membered, Lysine (no OH) | L-Threonine | Long, linear unsaturated fatty acid | Lack of macrocycle hydroxylation reduces potency compared to glidobactins. | |

| Syringolins | 12-membered, 3,4-dehydro-Lysine | L-Valine | Short, ureido-linked dipeptide | Less potent due to short tail but can inhibit β1 subunit. |

Biosynthetic Engineering and Heterologous Expression for Glidobactin E Production and Diversification

Heterologous Host Systems for Glidobactin Production

The transfer of the glidobactin biosynthetic gene cluster (BGC) into well-characterized and genetically tractable hosts is a key strategy to overcome the limitations of the native producers, which are often difficult to cultivate and genetically manipulate. sci-hub.senih.gov

Escherichia coli as a Model System

Escherichia coli has been a primary choice for the heterologous expression of various natural product BGCs, including that of glidobactin. google.comsci-hub.se Its well-established genetic tools and rapid growth make it an attractive host. google.com Researchers have successfully cloned the glidobactin BGC from Burkholderia sp. DSM7029 and expressed it in E. coli Nissle 1917, a probiotic strain. google.comnih.gov This work not only led to the production of glidobactins but also to the identification of new biosynthetic intermediates. nih.gov

The direct cloning of large BGCs, such as the one for glidobactin, has been facilitated by techniques like linear plus linear homologous recombination (LLHR), enabling the transfer of entire pathways from genomic DNA into E. coli. sci-hub.se However, the functional expression of large, modular enzymes like nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) in E. coli can be challenging. sci-hub.se Despite these challenges, heterologous expression in E. coli has been instrumental in elucidating the glidobactin biosynthetic pathway and generating novel analogs. nih.govnih.gov For instance, the expression of the Photorhabdus luminescens glidobactin-like gene cluster in E. coli confirmed its ability to produce these compounds. nih.gov

Pseudomonas putida as an Alternative Host

Pseudomonas putida has emerged as a robust alternative host for producing complex natural products like glidobactins. researchgate.netuzh.ch This Gram-negative soil bacterium possesses several advantageous traits, including a high GC content genome similar to that of many natural product BGCs, and the native expression of a promiscuous phosphopantetheinyl transferase (PPTase) essential for the activation of PKS and NRPS enzymes. sci-hub.se P. putida is also known for its metabolic versatility and tolerance to industrial-scale cultivation stresses. sci-hub.se

Successful heterologous expression of the glidobactin A BGC from Photorhabdus luminescens in P. putida has been reported. uzh.chuzh.ch Through systematic genetic engineering, researchers have achieved significant titers of glidobactin A in P. putida, demonstrating its potential as a superior production chassis. researchgate.netnih.gov These engineering efforts included optimizing the expression of the BGC and auxiliary enzymes, as well as modifying the host's metabolism to increase precursor availability. researchgate.net

Other Microbial Hosts

While E. coli and P. putida are the most prominently studied hosts, research has also explored other microbial systems for glidobactin production. The original producing strain, a member of the order Burkholderiales, and other related bacteria like Photorhabdus luminescens, naturally harbor the glidobactin BGC. uzh.ch However, these native producers are often difficult to work with in a laboratory setting. sci-hub.se The exploration of other hosts, such as Agrobacterium tumefaciens and different Burkholderia species, has been suggested due to their inherent capabilities in producing polyketides and non-ribosomal peptides. google.com The choice of host can be critical, as factors like codon usage, precursor supply, and the presence of necessary post-translational modification enzymes can significantly impact the final product yield. nih.gov

Strategies for Enhancing Glidobactin Titer in Heterologous Systems

Achieving high-level production of glidobactins in heterologous hosts often requires significant metabolic engineering efforts. These strategies aim to optimize the expression of the biosynthetic pathway and ensure an adequate supply of precursors while minimizing any toxic effects on the host.

Promoter Engineering and Gene Overexpression

The level of expression of the glidobactin BGC is a critical factor determining the final product titer. Promoter engineering is a powerful tool to control and enhance gene expression. aimspress.comaimspress.com Replacing the native promoter of the glidobactin BGC with a strong, inducible, or constitutive promoter can lead to a significant increase in production. google.com For example, changing the promoter in a heterologous E. coli host resulted in a tenfold improvement in the yield of glidobactin A. nih.gov In P. putida, modifying the transcription and translation of the BGC, along with overexpressing auxiliary proteins, has led to robust production levels. researchgate.net

The use of inducible promoters, such as the arabinose-inducible PBAD promoter, allows for the separation of the host's growth phase from the production phase. bitesizebio.com This is particularly important when the product or the biosynthetic enzymes are toxic to the host, as it allows the culture to reach a high cell density before inducing production. google.combitesizebio.com Overexpression of key enzymes within the pathway, or of auxiliary enzymes like PPTases, can also alleviate bottlenecks in biosynthesis. researchgate.net

Overcoming Host Toxicity and Precursor Competition

The production of secondary metabolites like glidobactins can impose a metabolic burden on the host and may even be toxic. bitesizebio.com This toxicity can inhibit cell growth and limit product yields. bitesizebio.com Strategies to mitigate toxicity include the use of inducible expression systems, as mentioned above, and engineering the host to be more tolerant. bitesizebio.comjmb.or.kr For instance, overexpressing specific genes that enhance stress tolerance can improve the robustness of the production strain. jmb.or.kr

Another major challenge is the competition for precursors between the heterologous pathway and the host's native metabolic pathways. researchgate.net The biosynthesis of glidobactins requires specific amino acid and polyketide precursors. mdpi.com To enhance the flux towards glidobactin production, metabolic engineering strategies can be employed to increase the intracellular pools of these precursors. This can involve overexpressing genes in the precursor supply pathways or knocking out competing pathways that drain these precursors. researchgate.netmdpi.com For example, in P. putida, a strategy to remove a carbon sink was shown to improve product titers. researchgate.net

Research Findings on Glidobactin Production in Heterologous Hosts

| Host Organism | BGC Source | Key Engineering Strategy | Reported Titer | Reference(s) |

| Escherichia coli Nissle 1917 | Burkholderia sp. DSM7029 | Promoter exchange | 10-fold increase | nih.gov |

| Pseudomonas putida | Photorhabdus luminescens | Chromosomal integration of BGC | - | uzh.chuzh.ch |

| Pseudomonas putida | Photorhabdus luminescens | MLP and PPTase overexpression, metabolic engineering | 470 mg/L Glidobactin A | researchgate.netnih.gov |

| Escherichia coli | Burkholderia sp. DSM7029 | Heterologous expression | Glidobactins detected | google.comnih.gov |

Rational Design and Combinatorial Biosynthesis for Novel Glidobactin Derivatives

The glidobactin scaffold, a hybrid non-ribosomal peptide-polyketide (NRP-PK), presents a versatile platform for structural diversification through biosynthetic engineering. By targeting the enzymatic machinery responsible for its assembly, researchers can generate novel derivatives with potentially enhanced or altered biological activities. Rational design and combinatorial biosynthesis approaches focus on the deliberate modification of the biosynthetic gene cluster (BGC) to alter the final chemical structure.

Manipulating Substrate Specificity of Biosynthetic Enzymes

The final structure of glidobactin is dictated by the specific building blocks selected and processed by its biosynthetic enzymes, primarily non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). The substrate specificity of these enzymes is not always absolute, and this inherent flexibility can be exploited to generate new compounds. researchgate.net

A key enzyme in the glidobactin pathway is the Fe(II)/α-ketoglutarate-dependent oxygenase GlbB, which is responsible for the C4 hydroxylation of L-lysine, a critical step in forming the peptide backbone. researchgate.net While GlbB selectively produces (4S)-4-hydroxy-L-lysine, studies have revealed that its substrate scope is not strictly limited to L-lysine. u-tokyo.ac.jp Biochemical characterizations have shown that GlbB can also catalyze the hydroxylation of other free-standing amino acids, such as L-leucine and L-methionine, albeit with lower efficiency. acs.org This discovery opens a pathway for generating glidobactin analogs by supplying the fermentation process with alternative amino acid precursors or by engineering the GlbB enzyme to more efficiently accept non-native substrates.

Another critical control point for diversification is the initiation of lipopeptide synthesis, which involves the N-acylation of the first amino acid. In the glidobactin pathway, the initiation module GlbF, a tridomain (C-A-T) NRPS, activates the N-terminal threonine residue and subsequently acylates its amino group using a fatty acyl-CoA donor. researchgate.net The starter condensation (Cs) domain of GlbF is instrumental in selecting the acyl-CoA starter unit. Engineering this Cs domain to alter its substrate-binding pocket can directly influence the type of fatty acid incorporated, leading to a diverse array of lipopeptides with modified acyl tails. nih.gov This strategy has been successfully demonstrated in related lipopeptide systems and provides a clear blueprint for manipulating the glidobactin pathway. nih.gov

Engineering Tail Length and Unsaturation Patterns

The fatty acid tail of glidobactins is a crucial determinant of their bioactivity, with both its length and degree of unsaturation influencing potency. researchgate.net Engineering efforts have specifically targeted the modification of this lipid moiety. By applying combinatorial engineering of the biosynthetic enzymes in a heterologous host like Pseudomonas putida, researchers have successfully produced glidobactin derivatives with different lipid tail lengths. nih.gov

The generation of chemical diversity in glidobactin-like natural products (GLNPs) is partly due to a relaxed substrate specificity within the biosynthetic assembly line. researchgate.net This flexibility can be further engineered. A key strategy involves modifying the starter condensation (Cs) domain, which selects the fatty acyl-CoA molecule that initiates the entire process. By creating mutations in the acyl-binding pocket of the Cs domain, it is possible to shift its preference towards fatty acids of different lengths, from shorter acetyl groups to longer palmitoyl (B13399708) chains. nih.gov

Furthermore, the unsaturation pattern of the fatty acid tail is a target for modification. The enzyme Plu1877, a homolog of GlbG, has been identified as being involved in the formation of double bonds within the unsaturated fatty acid moiety of GLNPs. nih.gov Targeted engineering of this enzyme could predictably alter the unsaturation patterns, leading to the creation of novel glidobactin analogs with potentially fine-tuned biological activity.

Activation of Silent Biosynthetic Gene Clusters for Discovery

Genomic sequencing has revealed that many bacteria harbor far more biosynthetic gene clusters (BGCs) than the number of compounds they are observed to produce under standard laboratory conditions. bohrium.com Many of these BGCs are transcriptionally dormant or "silent." The glidobactin BGC in its native producer, Photorhabdus laumondii, is a prime example of a cluster that is silent under typical cultivation settings. researchgate.netnih.gov Activating these silent clusters is a powerful strategy for discovering novel natural products, including new glidobactin variants.

Two primary strategies have proven effective for awakening silent glidobactin and glidobactin-like BGCs:

Promoter Engineering : This pathway-specific approach involves replacing the BGC's native, inactive promoter with a strong, inducible, or constitutive promoter. In one study, the natural promoter of the silent plu1881–1877 BGC in P. laumondii was exchanged with an arabinose-inducible promoter. nih.gov This single genetic modification successfully activated the cluster, leading to the production and characterization of 31 distinct glidobactin-like derivatives. nih.gov A more advanced technique, recombinase-assisted promoter engineering, has been used to systematically activate cryptic BGCs in Burkholderiales species, which are also known producers of glidobactins. pnas.org

Heterologous Expression : This strategy involves cloning the entire silent BGC from its native producer and transferring it into a well-characterized and genetically tractable chassis host, such as Escherichia coli or Pseudomonas putida. researchgate.net This removes the BGC from its native regulatory network, often leading to robust expression. bohrium.com The glidobactin BGCs from Burkholderia DSM7029 and Photorhabdus luminescens have been successfully expressed in E. coli and P. putida, respectively, resulting in the production of glidobactin A and its analogs. nih.govnih.gov This approach not only activates the cluster but also facilitates further genetic engineering and yield optimization in a more manageable host organism. nih.govgoogle.com The heterologous expression of the P. laumondii BGC in E. coli similarly unlocked the production of a large suite of glidobactin-like molecules. researchgate.netnih.gov

These activation strategies have been instrumental in expanding the known chemical space of the glidobactin family, revealing the true biosynthetic potential encoded within microbial genomes.

Advanced Research Methodologies in Glidobactin E Studies

Spectroscopic Techniques for Structural Elucidation (e.g., HRMS/MS, NMR)

The precise chemical architecture of Glidobactin E and related glidobactin-like natural products (GLNPs) is determined through a combination of powerful spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) is initially employed to determine the molecular formula of the compound. nih.gov Further fragmentation analysis using tandem mass spectrometry (MS/MS) helps to deduce the structure of various components of the molecule by analyzing the fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of these complex molecules. core.ac.uk A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the full structure.

Key NMR Techniques in this compound Structural Elucidation:

| NMR Experiment | Purpose |

| ¹H NMR | Provides information about the number and chemical environment of protons. |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other, typically through two or three bonds. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbon atoms to which they are attached. core.ac.uk |

| HMBC (Heteronuclear Multiple Bond Correlation) | Establishes longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different fragments of the molecule. core.ac.uk |

| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system. core.ac.uk |

Through the meticulous analysis of data from these NMR experiments, researchers can definitively establish the connectivity of atoms and the relative stereochemistry of the molecule. nih.govcore.ac.uk

Proteomic Approaches for Target Identification

Identifying the specific cellular proteins that this compound interacts with is fundamental to understanding its mechanism of action. Proteomic approaches offer a global view of these interactions within a complex biological system.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of small molecules directly in complex biological samples. nomuraresearchgroup.comnih.gov This technique utilizes chemical probes that mimic the structure of the inhibitor and contain a reporter tag (e.g., biotin (B1667282) or a fluorophore). nomuraresearchgroup.com These probes covalently bind to the active site of target enzymes, allowing for their subsequent detection and identification. frontiersin.org

In the context of this compound, an ABPP study would typically involve:

Synthesizing a this compound-based probe with a reporter tag.

Incubating the probe with cell lysates or live cells.

The probe will covalently bind to its target proteins, primarily the catalytic subunits of the proteasome.

The tagged proteins are then enriched and identified using mass spectrometry.

Competitive ABPP can also be performed, where the biological sample is pre-treated with this compound before adding the probe. A reduction in the signal from the probe indicates that this compound is binding to and inhibiting the same target proteins. nomuraresearchgroup.com

Affinity-based chemoproteomics is another common approach. researchgate.net In this method, this compound is immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This matrix is then used to "pull down" its binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. researchgate.net These studies can confirm the proteasome as the primary target of this compound and reveal other potential interacting proteins.

X-ray Crystallography of Proteasome-Inhibitor Complexes

To understand the precise molecular interactions between this compound and its target, X-ray crystallography is an invaluable tool. nih.gov This technique can provide a three-dimensional structure of the inhibitor bound to the proteasome at atomic resolution. xray.cz

The process generally involves:

Purifying the target proteasome (often from yeast or human cells).

Co-crystallizing the proteasome with this compound or a close analog.

Exposing the resulting crystals to a beam of X-rays.

The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the complex.

A detailed atomic model of the proteasome-inhibitor complex is then built into the electron density map.

Crystal structures of glidobactin-like compounds complexed with the yeast 20S proteasome have revealed that they bind covalently to the N-terminal threonine residue of the β5 subunit, which houses the chymotrypsin-like active site. nih.gov This irreversible binding is achieved through a Michael-type addition reaction. nih.gov These structural insights are critical for understanding the inhibitor's potency and for the rational design of new, more effective proteasome inhibitors.

In Vitro Enzymatic Assays for Proteasome Activity Measurement

To quantify the inhibitory potency of this compound against the proteasome, in vitro enzymatic assays are employed. nih.gov These assays measure the activity of the different catalytic subunits of the purified 20S proteasome. The three main proteolytic activities are:

Chymotrypsin-like (CT-L), primarily associated with the β5 subunit.

Trypsin-like (T-L), associated with the β2 subunit.

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH), associated with the β1 subunit.

These activities are measured using specific fluorogenic peptide substrates. uzh.chfrontiersin.org When the proteasome cleaves the peptide substrate, a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC) is released, resulting in an increase in fluorescence that can be measured over time. frontiersin.org

Common Fluorogenic Substrates for Proteasome Activity:

| Proteasome Activity | Peptide Substrate |

| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC |

| Trypsin-like (T-L) | Boc-LRR-AMC |

| Caspase-like (C-L) | Z-LLE-AMC |

By performing these assays in the presence of varying concentrations of this compound, a dose-response curve can be generated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined for each catalytic site. uzh.ch

Cell-Based Assays for Cellular Response Analysis

While in vitro assays are crucial for understanding the direct interaction between an inhibitor and its target, cell-based assays are essential for evaluating the effects of the compound in a more biologically relevant context. eurofinsdiscovery.combioivt.com These assays measure various cellular responses to treatment with this compound.

Common Cell-Based Assays in this compound Research:

| Assay Type | Purpose | Example Method |

| Cell Viability/Cytotoxicity Assays | To determine the concentration at which this compound is toxic to cells. | Measurement of ATP levels (luminescence), or tetrazolium salt reduction (e.g., MTT, WST-8) to a colored formazan (B1609692) product (colorimetric). |

| Cell Proliferation Assays | To assess the effect of this compound on the rate of cell growth. | Cell counting, or assays that measure DNA synthesis (e.g., BrdU incorporation). bioivt.com |

| Apoptosis Assays | To determine if this compound induces programmed cell death. | Annexin V/Propidium Iodide staining followed by flow cytometry, or measurement of caspase activity. |

| Proteasome Activity in Cells | To confirm that this compound inhibits the proteasome within intact cells. | Using cell-permeable fluorogenic substrates or reporter cell lines that express a fluorescent protein fused to a degradation signal. |

These assays provide critical information on the cellular potency of this compound and its downstream consequences, such as the induction of apoptosis in cancer cells, which is a hallmark of effective proteasome inhibitors. uzh.chprotagene.com

Research Gaps and Future Directions in Glidobactin E Research

Elucidation of Complete Biosynthetic Pathways for Minor Glidobactins

The core biosynthetic machinery for glidobactins has been identified in bacteria such as Burkholderia species and Photorhabdus laumondii. researchgate.netcapes.gov.br It involves a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system encoded by the glb gene cluster. researchgate.netcapes.gov.brrsc.org This cluster directs the assembly of a tripeptide backbone, which is then acylated and cyclized. capes.gov.brrsc.org While the pathway leading to major components like glidobactin A is reasonably well-understood, the precise enzymatic steps that generate the structural diversity seen in minor glidobactins remain largely uncharacterized. uzh.ch

Minor glidobactins, such as Glidobactin E, feature variations in the fatty acid side chain or modifications to the macrocyclic core. escholarship.org For instance, this compound possesses a hydroxylated alkyl side chain. escholarship.org The specific enzymes responsible for these modifications, such as hydroxylases or dehydrogenases acting on the acyl chain, have not been fully identified. The glb gene cluster in Photorhabdus luminescens is homologous to the one in Burkholderia but lacks certain genes, including a dioxygenase, which has been hypothesized to be involved in tail modifications of minor variants. uzh.ch Furthermore, the production of luminmycins, which are 10-deoxy derivatives of glidobactins, suggests the occasional incorporation of L-lysine instead of 4-hydroxy-L-lysine, pointing to gaps in our understanding of the regulation and specificity of the lysine (B10760008) hydroxylase GlbB. researchgate.netacs.orgnih.gov Future research must focus on functionally characterizing the full suite of enzymes within the glb cluster to map the divergent pathways leading to the array of minor glidobactins.

Further Understanding of Relaxed Substrate Specificity and Flexible Product Release

The natural diversity of the glidobactin family is a direct consequence of the inherent flexibility of its biosynthetic enzymes. researchgate.netnih.gov Studies have revealed that the chemical variety of these compounds arises from a relaxed substrate specificity in the NRPS assembly line and a flexible product release mechanism. researchgate.netrcsb.org Specifically, the adenylation (A) domain of the NRPS-PKS hybrid enzyme GlbC (and its homologue Plu1880) and the condensation (C) domain of the starter module GlbF (and its homologue Plu1878) exhibit this promiscuity. researchgate.net The GlbF starter module is capable of accepting a variety of different fatty acyl-CoA molecules, leading to the diverse side chains observed across the glidobactin family. capes.gov.br

Additionally, the thioesterase (TE) domain, which is responsible for the final cyclization and release of the product, also demonstrates flexibility. researchgate.net The identification of numerous open-ring intermediates, such as acyclic luminmycin E, suggests that the TE domain's catalysis is not perfectly efficient or can be bypassed, leading to the release of linear precursors. researchgate.netacs.orgresearchgate.net A deeper biochemical and structural understanding of these domains is needed. Future studies should aim to:

Define the full range of substrates accepted by the A and C domains.

Characterize the structural basis for this relaxed specificity through X-ray crystallography of the enzymes.

Investigate the factors that influence the fidelity of the TE domain's cyclization and release, which could be exploited to generate novel linear or macrocyclic structures.

Development of Highly Selective Proteasome Inhibitors Based on this compound Scaffolds

Glidobactins exert their biological effect primarily through the potent and irreversible inhibition of the eukaryotic proteasome. rcsb.orgpnas.org The mechanism involves a Michael-type addition from the active site threonine residue of the proteasome's catalytic subunits to an α,β-unsaturated carbonyl group within the 12-membered macrocycle of the glidobactin. rsc.orgresearchgate.net This validated mechanism makes the glidobactin scaffold an excellent starting point for the development of new anticancer and anti-inflammatory drugs. acs.orgnih.gov

Structure-activity relationship (SAR) studies have demonstrated that the aliphatic tail is critical for inhibitory potency and subunit selectivity. researchgate.netresearchgate.net For example, Glidobactin C, which has a longer acyl tail than Glidobactin A, exhibits potent co-inhibition of both the chymotrypsin-like (β5) and trypsin-like (β2) subunits, a profile considered advantageous for overcoming drug resistance in cancer. rsc.orgacs.org The unique structure of this compound, with its hydroxylated side chain, offers a distinct chemical scaffold for further development. escholarship.org Key future directions include:

Synthesizing a library of this compound analogues with modifications to the hydroxyl position and stereochemistry to probe interactions with proteasomal subpockets.

Developing derivatives that exhibit enhanced selectivity for the immunoproteasome over the constitutive proteasome, which could lead to therapies for autoimmune diseases with fewer side effects. rsc.orgacs.org

Creating hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve novel or enhanced inhibitory profiles against specific proteasome subunits. rsc.org

Exploration of Additional Biological Targets Beyond the Proteasome

A significant future direction lies not only in finding new endogenous targets but also in repurposing the glidobactin scaffold for novel therapeutic modalities that go beyond simple inhibition. The field of targeted protein degradation is rapidly expanding, with technologies like lysosome-targeting chimeras (LYTACs) and autophagy-targeting chimeras (AUTACs) that utilize cellular degradation machinery other than the proteasome. sygnaturediscovery.com Future research could explore using the glidobactin structure as a component in such chimeric molecules. For instance, a glidobactin-based moiety could potentially be used not to inhibit the proteasome, but to bind to a different protein of interest, tethering it to cellular degradation systems like the lysosome. sygnaturediscovery.com This would represent a paradigm shift from using this compound as an inhibitor to using its scaffold as a versatile tool in advanced therapeutic strategies.

Innovation in Synthetic and Biosynthetic Methodologies for Analogue Generation

Expanding the chemical space around the this compound scaffold requires robust and flexible methods for generating analogues. Innovations in both chemical synthesis and biosynthesis are crucial for advancing the development of glidobactin-based therapeutics.

Innovations in Synthetic Methodologies: The total chemical synthesis of glidobactins is challenging, particularly the construction of the strained 12-membered macrocycle and the stereospecific synthesis of its unique amino acid components, like (2S,4S)-4-hydroxylysine. rsc.orgacs.orgsci-hub.se Chemoenzymatic approaches have emerged as a powerful solution. The use of the lysine hydroxylase GlbB, for example, can provide efficient access to the key hydroxylysine building block. acs.orgnih.gov Future synthetic innovations should focus on developing modular strategies that allow for the late-stage diversification of the glidobactin core. researchgate.netnsf.gov This would enable the rapid synthesis of a wide range of analogues with varied side chains and macrocycle modifications, facilitating comprehensive SAR studies.

Innovations in Biosynthetic Methodologies: Harnessing the power of the cell's own machinery offers a complementary route to novel analogues. Heterologous expression, which involves transferring the glidobactin biosynthetic gene cluster into a more tractable host organism like E. coli or Pseudomonas putida, has already proven successful for producing these compounds. researchgate.netevitachem.comresearchgate.net This approach overcomes the challenge of the gene cluster often being silent in its native host. nih.gov Future biosynthetic innovations will likely involve:

Genetic Engineering: Directly modifying the biosynthetic gene cluster (mutasynthesis) to alter the substrate specificities of the NRPS/PKS domains, leading to the incorporation of non-natural building blocks.

Precursor-Directed Biosynthesis: Feeding unnatural fatty acid precursors or amino acid analogues to the fermentation culture to encourage their incorporation into the final product. nih.gov

Pathway Engineering: Employing synthetic biology techniques, such as creating compressed or hybrid biosynthetic pathways, to generate entirely new molecular structures based on the glidobactin template. nih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating Glidobactin E from microbial sources?

- Answer : Isolation typically involves fermentation under controlled pH and temperature conditions, followed by solvent extraction (e.g., ethyl acetate or methanol) to capture the compound. Subsequent purification employs chromatographic techniques such as HPLC or flash chromatography, with fractions analyzed via LC-MS for this compound identification. Critical considerations include optimizing fermentation media composition and avoiding degradation during extraction .

Q. How should researchers design experiments to evaluate this compound’s bioactivity against antibiotic-resistant pathogens?

- Answer : Use standardized minimum inhibitory concentration (MIC) assays with clinical isolates, including positive (e.g., known antibiotics) and negative controls. Replicate experiments to ensure reproducibility, and apply statistical tests (e.g., ANOVA) to compare efficacy across strains. Document growth conditions and adjust for potential compound instability in assay media .

Q. What analytical techniques are essential for characterizing this compound’s structural properties?

- Answer : Combine NMR (1H, 13C, 2D-COSY) for elucidating functional groups and stereochemistry with high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Validate purity via HPLC-UV/ELSD and compare spectral data with literature to confirm identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Conduct meta-analyses to identify variables (e.g., assay conditions, pathogen strains) contributing to discrepancies. Replicate conflicting experiments with standardized protocols and validate results using orthogonal assays (e.g., time-kill kinetics). Cross-reference raw data from prior studies to assess methodological biases .

Q. What strategies optimize the total synthesis of this compound to enhance yield and scalability?

- Answer : Employ retrosynthetic analysis to identify modular intermediates, such as β-amino acid subunits. Use protecting groups (e.g., Fmoc) for selective coupling and minimize side reactions. Optimize reaction conditions (e.g., solvent, catalyst) via Design of Experiments (DoE) and validate intermediates via NMR and MS. Final purification via preparative HPLC ensures high purity .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetics and toxicity?

- Answer : Use murine models to assess absorption, distribution, metabolism, and excretion (ADME) with LC-MS quantification of plasma/tissue concentrations. Include dose-ranging studies to determine LD50 and monitor organ toxicity via histopathology. Compare results to in vitro cytotoxicity assays (e.g., HepG2 cells) to predict human safety .

Q. What computational methods are effective for predicting this compound’s molecular targets and resistance mechanisms?

- Answer : Perform molecular docking (e.g., AutoDock Vina) against bacterial targets (e.g., gyrase, ribosomal subunits) and validate predictions via mutagenesis studies. Use machine learning models trained on resistance gene databases to predict enzymatic inactivation or efflux pump upregulation .

Methodological Considerations

- Data Analysis : Predefine analysis plans to handle outliers (e.g., Grubbs’ test) and missing data (e.g., multiple imputation). Use sensitivity analyses to assess robustness of conclusions .

- Experimental Replication : Include technical and biological replicates to distinguish experimental noise from true biological variation .

- Literature Integration : Systematically compare findings with prior studies, noting methodological differences (e.g., assay temperature, solvent polarity) that may explain divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.